molecular formula C9H19NO B13639496 3-Butylpiperidin-3-ol

3-Butylpiperidin-3-ol

Katalognummer: B13639496
Molekulargewicht: 157.25 g/mol
InChI-Schlüssel: CNMWXOXUJIPWTE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Butylpiperidin-3-ol is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-Butylpiperidin-3-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of butylamine with a suitable ketone or aldehyde, followed by cyclization and reduction steps. The reaction conditions often involve the use of catalysts such as nickel or palladium to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include the use of high-pressure hydrogenation techniques to achieve the desired reduction and cyclization efficiently .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Butylpiperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further modify the piperidine ring, introducing additional functional groups.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium or nickel catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.

Major Products: The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the specific reaction conditions .

Wissenschaftliche Forschungsanwendungen

3-Butylpiperidin-3-ol has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-Butylpiperidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

    Piperidine: The parent compound, widely used in medicinal chemistry.

    3-Methylpiperidin-3-ol: A similar compound with a methyl group instead of a butyl group.

    4-Butylpiperidin-4-ol: Another derivative with the hydroxyl group at a different position.

Uniqueness: 3-Butylpiperidin-3-ol is unique due to its specific substitution pattern, which may confer distinct biological and chemical properties compared to other piperidine derivatives. Its butyl group and hydroxyl substitution at the 3-position provide unique steric and electronic effects, influencing its reactivity and interactions with biological targets .

Eigenschaften

Molekularformel

C9H19NO

Molekulargewicht

157.25 g/mol

IUPAC-Name

3-butylpiperidin-3-ol

InChI

InChI=1S/C9H19NO/c1-2-3-5-9(11)6-4-7-10-8-9/h10-11H,2-8H2,1H3

InChI-Schlüssel

CNMWXOXUJIPWTE-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1(CCCNC1)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.